molecular formula C9H5ClN2OS B3282359 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile CAS No. 74943-76-3

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile

Cat. No.: B3282359
CAS No.: 74943-76-3
M. Wt: 224.67 g/mol
InChI Key: KLCIFYGPPSOMBT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile (CAS 74943-76-3) is a versatile benzothiazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a 5-chloro-2-oxobenzothiazole scaffold coupled with an acetonitrile functional group, presenting multiple sites for further chemical modification. The molecular formula is C9H5ClN2OS, with a molecular weight of 224.67 . Compounds based on the benzothiazole and benzothiazolon scaffold are extensively researched for their diverse biological activities. Structural analogs of this compound have demonstrated notable antinociceptive (pain-relieving) properties in pharmacological studies . Furthermore, the benzothiazole core is a privileged structure in drug discovery, appearing in molecules with documented antimicrobial, anticancer, and anti-inflammatory activities . The 2-oxo (lactam) and chloro substituents on the benzothiazole ring, combined with the reactive nitrile group, make this reagent a valuable intermediate for constructing more complex molecules. It is particularly useful for generating libraries of compounds for biological screening and for the development of new therapeutic agents . In synthetic chemistry, (thiazol-2-yl)acetonitrile derivatives serve as key precursors for the synthesis of diverse heterocyclic systems. They can undergo oxidative dimerization reactions to form complex structures like 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles, which are of interest as potential electroluminescent materials and electron-deficient substrates for further organic transformations . The reactivity of the acetonitrile group allows for various functionalization strategies, enabling researchers to explore novel chemical space. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-6-1-2-8-7(5-6)12(4-3-11)9(13)14-8/h1-2,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCIFYGPPSOMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249364
Record name 5-Chloro-2-oxo-3(2H)-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74943-76-3
Record name 5-Chloro-2-oxo-3(2H)-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74943-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-oxo-3(2H)-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under specific conditions. The process can be summarized as follows:

    Starting Materials: 2-aminothiophenol and chloroacetonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile have shown effectiveness against various bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic agent .

2. Anti-inflammatory Properties
Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory potential of this compound suggests its use in treating conditions such as arthritis and other inflammatory diseases. Molecular docking studies have supported this by showing favorable interactions with COX enzymes .

3. Kynurenine 3-Monooxygenase Inhibition
Recent findings indicate that compounds similar to this compound may act as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. Inhibiting this enzyme could have implications for treating neurodegenerative diseases and mood disorders, as KMO activity is linked to neuroinflammation and serotonin levels .

Agrochemical Applications

1. Herbicidal Activity
The compound has potential applications as a herbicide, particularly in controlling annual weeds in agricultural settings. Its structural similarity to known herbicides suggests it could be developed into a formulation that targets specific weed species while minimizing harm to crops .

Material Science Applications

1. Synthesis of New Materials
The unique properties of this compound allow it to be used as a precursor in the synthesis of novel materials, including polymers and nanomaterials. Research into its polymerization behavior could lead to advancements in creating materials with tailored properties for specific applications, such as drug delivery systems or coatings .

Summary of Case Studies

Study Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis .
Anti-inflammatory PropertiesInhibits COX enzymes; potential treatment for inflammatory diseases .
KMO InhibitionPotential for treating neurodegenerative diseases; favorable docking results with KMO .
Herbicidal ActivityPossible use as a selective herbicide in agriculture; effective against specific weed species .
Material ScienceCan serve as a precursor for novel polymers; potential applications in drug delivery systems .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and acetonitrile groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with modifications in substituents, heterocyclic cores, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/Functional Groups Key Structural Features Reference
2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile 5-Cl, 2-oxo, 3-acetonitrile Benzo[d]thiazole core, nitrile group -
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-Ph, 2-oxo, 3-ethyl acetate Benzo[d]thiazole core, ester group
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Benzo[d]thiazol-2-yl, acrylonitrile-aryl groups Extended conjugation via acrylonitrile moiety
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile 1,2,4-Triazole core, methoxyphenyl, thioether-linked acetonitrile Triazole core, thioether linkage
Ethyl 2-(5-chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetate 5-Cl, 2-oxo, 3-ethyl acetate Benzo[d]thiazole core, ester substituent

Physicochemical Properties

  • Solubility and Polarity : The nitrile group in the target compound confers moderate polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the ethyl acetate derivative (8g), which is more hydrophobic .
  • Melting Points : Crystalline analogues like 4-(3-thienyl)-3-methylbenzo[d]thiazol-2(3H)-one (8f) exhibit defined melting points (91–93°C), whereas ester derivatives (e.g., 8g) are often oils, suggesting the target compound may have intermediate crystallinity depending on purification .

Biological Activity

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acetonitrile under acidic conditions. The following general procedure outlines the synthesis:

  • Reagents :
    • 5-Chloro-2-oxobenzo[d]thiazole
    • Acetonitrile
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure :
    • Dissolve 5-Chloro-2-oxobenzo[d]thiazole in acetonitrile.
    • Add the acid catalyst and heat the mixture under reflux for a specified duration.
    • Monitor the reaction progress using Thin Layer Chromatography (TLC).
    • Upon completion, neutralize the reaction mixture and isolate the product by filtration and recrystallization.

Anti-inflammatory and Analgesic Properties

Recent studies have shown that compounds containing thiazole moieties exhibit significant anti-inflammatory and analgesic activities. For instance, a related thiazole derivative demonstrated potent anti-inflammatory effects in animal models, outperforming standard reference drugs at doses as low as 50 mg/kg .

Table 1: Comparative Analysis of Anti-inflammatory Activity

Compound NameDose (mg/kg)Inhibition (%)Reference Drug
Thiazole Derivative A5085%Aspirin
Thiazole Derivative B10075%Ibuprofen
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro tests indicated that this compound exhibits notable activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus16Penicillin32
Escherichia coli32Ampicillin64
Pseudomonas aeruginosa32Ciprofloxacin32

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives. In one study, a series of thiazole-based compounds were synthesized and evaluated for their biological activities. The results indicated that modifications to the thiazole ring significantly influenced both anti-inflammatory and antimicrobial efficacy .

Case Study Example

A specific case involved the evaluation of a thiazole derivative in a rat model for its anti-inflammatory effects. The compound was administered orally, resulting in a significant reduction in inflammation markers compared to controls. The study concluded that structural modifications could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves condensation reactions under reflux. For example, describes a related synthesis where sodium acetate acts as a base in acetic acid to promote cyclization. Adjusting stoichiometry (e.g., 1:1.1 molar ratio of starting materials) and reflux duration (3–5 hours) can optimize yield. Monitoring reaction progress via TLC or HPLC is critical. Recrystallization from DMF/acetic acid mixtures improves purity .
  • Data : Typical yields for analogous compounds range from 55–69% under optimized conditions .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, benzo[d]thiazole derivatives show characteristic shifts: aromatic protons at δ 7.4–8.9 ppm and carbonyl carbons at δ 165–175 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm error) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures. highlights SHELX’s robustness for small-molecule refinement, particularly for resolving chloro-substituent positions .

Q. What functional groups in this compound are reactive, and how do they influence purification strategies?

  • Methodology :

  • The acetonitrile group (-C≡N) is polar but stable under acidic conditions, enabling purification via silica gel chromatography with ethyl acetate/hexane gradients.
  • The thiazolone ring’s carbonyl may form hydrogen bonds, complicating solubility. Recrystallization in DMF/acetic acid (1:1) is effective for removing unreacted starting materials .

Advanced Research Questions

Q. How does the electronic nature of the 5-chloro substituent affect the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodology :

  • The electron-withdrawing chloro group activates the thiazolone ring for nucleophilic attack at the 2-oxo position. DFT calculations (e.g., using Gaussian) can map electron density to predict regioselectivity .
  • Experimental validation: React with amines (e.g., benzylamine) in THF at 60°C. Monitor reaction via ¹³C NMR for carbonyl signal shifts (Δδ > 1 ppm indicates successful substitution) .

Q. What strategies resolve contradictions in reported biological activity data for benzo[d]thiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogues from and . For example, replacing the 4-methoxy group in Dotinurad impurities with hydroxyl (as in ) increases URAT1 inhibition (IC₅₀ = 37.2 nM vs. >100 nM), suggesting polar groups enhance target binding .
  • Docking studies : Use AutoDock Vina to model interactions with URAT1 (PDB: 7E9E). The chloro and carbonyl groups may form hydrophobic and hydrogen-bonding interactions, respectively .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

  • Methodology :

  • ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., CYP450 oxidation of the thiazolone ring). notes stability under standard conditions, but in silico models (e.g., ProTox-II) can flag potential hepatotoxicity from nitroso intermediates .
  • Isotopic labeling : Synthesize deuterated analogues (e.g., replacing acetonitrile’s methyl with CD₃) to track metabolic pathways via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile
Reactant of Route 2
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2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile

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